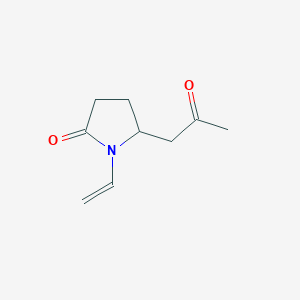![molecular formula C16H19N3O B14612960 4-[(E)-(4-Methoxy-3-methylphenyl)diazenyl]-N,N-dimethylaniline CAS No. 59528-07-3](/img/structure/B14612960.png)
4-[(E)-(4-Methoxy-3-methylphenyl)diazenyl]-N,N-dimethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(E)-(4-Methoxy-3-methylphenyl)diazenyl]-N,N-dimethylaniline is an azo compound characterized by the presence of a diazenyl group (-N=N-) linking two aromatic rings Azo compounds are known for their vivid colors and are widely used in dyeing and printing textiles
Vorbereitungsmethoden
The synthesis of 4-[(E)-(4-Methoxy-3-methylphenyl)diazenyl]-N,N-dimethylaniline typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of a primary aromatic amine, such as 4-methoxy-3-methylaniline, using nitrous acid. The resulting diazonium salt is then coupled with N,N-dimethylaniline under alkaline conditions to form the azo compound. Industrial production methods may involve continuous flow processes to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
4-[(E)-(4-Methoxy-3-methylphenyl)diazenyl]-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite, resulting in the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for the introduction of various functional groups. Common reagents used in these reactions include nitrous acid for diazotization, sodium hydroxide for coupling, and sodium dithionite for reduction. Major products formed include quinone derivatives and substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
4-[(E)-(4-Methoxy-3-methylphenyl)diazenyl]-N,N-dimethylaniline has several scientific research applications:
Chemistry: Used as a dye and a reagent in various organic synthesis reactions.
Biology: Employed in staining techniques for microscopy due to its vivid color.
Medicine: Investigated for potential therapeutic properties, including antineoplastic and anti-inflammatory activities.
Industry: Utilized in the production of dyes, pigments, and colorants for textiles and plastics.
Wirkmechanismus
The mechanism of action of 4-[(E)-(4-Methoxy-3-methylphenyl)diazenyl]-N,N-dimethylaniline involves its interaction with molecular targets through its diazenyl group. The compound can undergo photoisomerization, where exposure to light causes a reversible change in its structure from the trans to the cis form. This property is exploited in various applications, including optical storage devices and photoresponsive materials. The molecular pathways involved include the absorption of light and subsequent electronic transitions within the molecule.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-[(E)-(4-Methoxy-3-methylphenyl)diazenyl]-N,N-dimethylaniline include other azo dyes such as:
Azo violet: Known for its use as a pH indicator and dye.
4-[(E)-(4-Methoxyphenyl)diazenyl]phenol: Another azo compound with similar dyeing properties.
4-[(E)-(4-Methoxyphenyl)diazenyl]benzenesulfonic acid: Used in various industrial applications. What sets this compound apart is its specific substitution pattern, which imparts unique color properties and reactivity, making it suitable for specialized applications in scientific research and industry.
Eigenschaften
CAS-Nummer |
59528-07-3 |
|---|---|
Molekularformel |
C16H19N3O |
Molekulargewicht |
269.34 g/mol |
IUPAC-Name |
4-[(4-methoxy-3-methylphenyl)diazenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C16H19N3O/c1-12-11-14(7-10-16(12)20-4)18-17-13-5-8-15(9-6-13)19(2)3/h5-11H,1-4H3 |
InChI-Schlüssel |
TVHULDYXRXDZDV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)N(C)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-1-[1-(methylamino)cyclohexyl]ethanone;hydrochloride](/img/structure/B14612884.png)
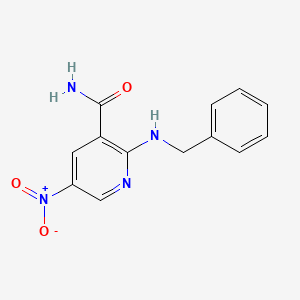
![1-[4-(2-Chloro-9H-thioxanthen-9-ylidene)piperidin-1-yl]ethan-1-one](/img/structure/B14612893.png)
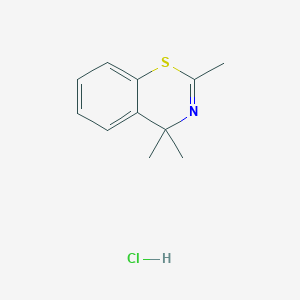
![4-Chloro-3,3,8-trimethyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B14612906.png)

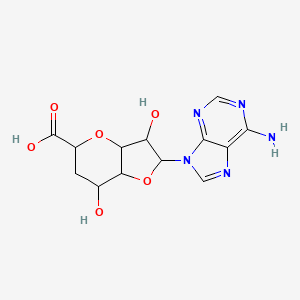
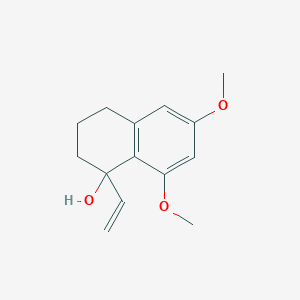
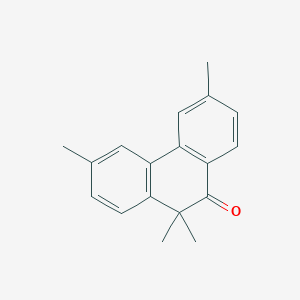

![2-(Phenoxymethyl)-1,4,6-trioxaspiro[4.4]nonane](/img/structure/B14612948.png)
![Carbamic acid, [(4-methylphenyl)thioxomethyl]-, ethyl ester](/img/structure/B14612954.png)
![Benzene, 1-chloro-4-[[2-(chloromethyl)phenyl]thio]-2-fluoro-](/img/structure/B14612956.png)
